molecular formula C12H13BrO2 B3033287 3-(4-Bromophenyl)-4-methyl-2-pentenoic acid CAS No. 1017140-38-3

3-(4-Bromophenyl)-4-methyl-2-pentenoic acid

Cat. No.: B3033287
CAS No.: 1017140-38-3
M. Wt: 269.13 g/mol
InChI Key: UZODWJREQLGISR-YRNVUSSQSA-N
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Description

3-(4-Bromophenyl)-4-methyl-2-pentenoic acid is an organic compound that features a brominated phenyl group attached to a pentenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-methyl-2-pentenoic acid typically involves the bromination of a phenyl precursor followed by the introduction of the pentenoic acid moiety. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-methyl-2-pentenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4-Bromophenyl)-4-methyl-2-pentenoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-methyl-2-pentenoic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the pentenoic acid moiety can interact with enzymes and receptors. These interactions can modulate biological pathways and produce various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-4-methyl-2-pentenoic acid is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its brominated phenyl group and pentenoic acid backbone provide versatility in synthesis and functionality.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-4-methylpent-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-8H,1-2H3,(H,14,15)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZODWJREQLGISR-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CC(=O)O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C\C(=O)O)/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-4-methyl-2-pentenoic acid
Reactant of Route 2
3-(4-Bromophenyl)-4-methyl-2-pentenoic acid
Reactant of Route 3
3-(4-Bromophenyl)-4-methyl-2-pentenoic acid
Reactant of Route 4
3-(4-Bromophenyl)-4-methyl-2-pentenoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-4-methyl-2-pentenoic acid
Reactant of Route 6
3-(4-Bromophenyl)-4-methyl-2-pentenoic acid

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